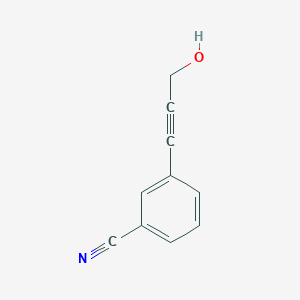

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBKNKNTCZEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403394 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-72-0 | |

| Record name | 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(3-hydroxyprop-1-ynyl)benzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-hydroxyprop-1-ynyl)benzonitrile

This guide provides a comprehensive technical overview for the , a valuable bifunctional building block for researchers in drug discovery and materials science. Its structure, incorporating a terminal alcohol, an internal alkyne, and a benzonitrile moiety, offers versatile handles for further chemical modification. The methodologies detailed herein are grounded in established chemical principles, providing not just protocols, but the causal logic behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis via Palladium-Catalyzed Sonogashira Cross-Coupling

The formation of the carbon-carbon bond between the aromatic ring and the propargyl alcohol is most efficiently achieved through the Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and tolerance of various functional groups under mild conditions.[1][2][3][4]

Principle and Mechanistic Rationale

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] The transformation is catalyzed by a dual system consisting of a palladium complex and a copper(I) salt.

The catalytic cycle is understood to proceed via two interconnected pathways:

-

The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (e.g., 3-bromobenzonitrile) C-X bond to form a Pd(II) complex.

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to generate a copper(I) acetylide intermediate.

-

Transmetalation : The crucial step involves the transfer of the acetylide group from copper to the palladium(II) complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final product, this compound, and regenerating the active Pd(0) catalyst for the next cycle.[1][6]

The choice of an amine base, such as triethylamine or diisopropylamine, is critical. It not only neutralizes the hydrogen halide formed during the reaction but also serves as the solvent and facilitates the deprotonation of the alkyne.[3][6]

Experimental Protocol: Synthesis

This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials:

-

3-Bromobenzonitrile (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide [CuI] (0.02 - 0.05 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Repeat this cycle three times.

-

Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (to dissolve the aryl halide) and the amine base (e.g., diisopropylamine, 7.0 eq).[6] Stir the mixture for 10-15 minutes until a homogeneous solution is formed.

-

Alkyne Addition : Add propargyl alcohol (1.1 eq) dropwise to the stirring solution at room temperature.[6]

-

Reaction Monitoring : Stir the reaction at room temperature for 3-6 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 3-bromobenzonitrile spot. For less reactive aryl halides or bulkier substrates, gentle heating may be required.[6]

-

Work-up : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[6]

-

Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6] These washes remove residual amine and copper salts.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude residue should be purified by flash column chromatography on silica gel.[6][7] A solvent gradient of hexanes and ethyl acetate is typically effective, with the product eluting at a moderate polarity.

Synthesis Workflow Diagram

Caption: Workflow for the Sonogashira synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the final product is essential to confirm its identity, structure, and purity. A combination of physical property measurement and spectroscopic analysis provides a self-validating system of proof.

Physical and Chemical Properties

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [8][9] |

| Molecular Weight | 157.17 g/mol | [8][10] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Topological Polar Surface Area | 44.02 Ų | [8][10] |

| XLogP3 | 0.90 | [10] |

| Boiling Point | 317.1 °C at 760 mmHg (Predicted) | [11] |

Spectroscopic Data Interpretation

The following sections detail the expected spectroscopic signatures for this compound.

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Alcohol (O-H) | Stretch | ~3400 - 3200 | Broad and strong |

| Aromatic (C-H) | Stretch | ~3100 - 3000 | Weak to medium |

| Nitrile (C≡N) | Stretch | ~2235 - 2220 | Strong and sharp[12][13] |

| Alkyne (C≡C) | Stretch | ~2260 - 2100 | Weak to medium (internal alkyne)[14][15][16] |

| Aromatic (C=C) | Stretch | ~1600, 1475 | Medium to weak |

| Alcohol (C-O) | Stretch | ~1050 | Strong |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm) are relative to TMS in a CDCl₃ solvent.

¹H NMR Spectroscopy

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.4 - 7.8 | Multiplet (m) | 4H |

| Methylene (-CH₂-) | ~4.5 | Singlet (s) or Dublet (d) | 2H |

| Hydroxyl (-OH) | 1.5 - 3.0 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted δ (ppm) |

| Aromatic (Ar-C) | 129 - 135 |

| Nitrile (-C≡N) | 117 - 119[17] |

| Aromatic (Ar-C-CN) | ~112[18] |

| Alkyne (-C≡C-) | 80 - 90 |

| Methylene (-CH₂-) | ~51 |

Standard NMR Acquisition Protocol: [19]

-

Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition : Utilize a standard single-pulse experiment. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Employ a proton-decoupled single-pulse experiment. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass spectrometry confirms the molecular weight of the compound and can offer structural insights through fragmentation analysis.

| Ion | m/z Value (Predicted) | Analysis |

| [M]⁺ | 157 | Molecular ion peak. Expected to be strong for an aromatic nitrile.[20][21] |

| [M-1]⁺ | 156 | Loss of a hydrogen atom. |

| [M-CN]⁺ | 131 | Loss of the nitrile group.[20] |

| [M-CH₂OH]⁺ | 126 | Loss of the hydroxymethyl radical. |

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

References

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.

- TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene.

- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.

- Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry.

- Ferreira, J. M. G. O., et al.

- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.

- Royal Society of Chemistry. Electronic Supplementary Information.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.

- University of Calgary. IR Spectroscopy Tutorial: Alkynes.

- SlidePlayer.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Guidechem. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.

- NROChemistry. Sonogashira Coupling.

- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- ResearchGate. Sonogashira cross-coupling of homo-propargylic alcohols with bromobenzene.

- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.

- Dr. R. K. S. Kushwaha. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles.

- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study.

- Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles.

- Echemi. Buy this compound from JHECHEM CO LTD.

- Mclafferty, F. W., & Gohike, R. S. Mass Spectrometric Analysis. Aromatic Acids and Esters.

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

- ChemicalBook. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0.

- ChemScene. 3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile.

- Wikipedia. Sonogashira coupling.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121.

- ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol.

- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19632-19639.

- International Journal of ChemTech Research. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride.

- BenchChem. Comparative Analysis of 1H and 13C NMR Data for 3-benzyl-2-hydroxycyclopent-2-enone.

- Cristea, T., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

- Bandyopadhyay, A. K., et al. (1987). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 53(2), 302-306.

- PubChem. Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxyprop-1-ynyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

In the landscape of medicinal chemistry and materials science, the strategic incorporation of rigid structural motifs is a cornerstone of rational design. The benzonitrile scaffold, a benzene ring bearing a cyano substituent, is a privileged structure in numerous pharmacologically active agents, valued for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions. The introduction of a hydroxypropynyl side chain at the meta-position introduces a new dimension of functionality and spatial orientation, making 3-(3-hydroxyprop-1-ynyl)benzonitrile a molecule of significant interest. This technical guide serves as a comprehensive resource on the physicochemical properties of this compound, offering a foundation for its application in synthetic chemistry and drug discovery.

Molecular Architecture and Key Physicochemical Descriptors

This compound possesses a well-defined structure that dictates its physical and chemical behavior. The molecule integrates a planar aromatic ring with a linear alkyne, terminating in a primary alcohol. This unique combination of a polar hydroxyl group, a polarizable cyano group, and a rigid alkynyl spacer underpins its potential as a versatile building block in the synthesis of more complex molecules.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key identifiers and computed physicochemical properties is provided in the table below. These parameters are crucial for predicting the molecule's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 170859-72-0 | |

| Predicted pKa | 13.01 ± 0.10 | |

| XLogP3 | 0.90208 | |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Boiling Point | 317.1 °C at 760 mmHg | |

| Density | 1.2 g/cm³ |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Diagram 2: Sonogashira Coupling for the Synthesis of this compound

Caption: A schematic representation of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

3-Iodobenzonitrile

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 3-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.

Spectroscopic Data Interpretation

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons on the benzonitrile ring, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The aromatic region would likely display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for the quaternary carbons of the nitrile and the alkyne, as well as the aromatic carbons and the methylene carbon. The chemical shifts of the alkynyl carbons would be characteristic of a disubstituted alkyne.

-

FTIR: The infrared spectrum is anticipated to exhibit a strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. A broad O-H stretching band for the alcohol would be observed in the region of 3200-3600 cm⁻¹. The C≡C stretching of the alkyne would likely be a weak band around 2100-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable synthon in the design and synthesis of novel therapeutic agents. The benzonitrile moiety is a known pharmacophore that can act as a hydrogen bond acceptor, mimicking the interactions of other functional groups. The propargyl alcohol functionality provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The rigid alkyne linker can be used to orient functional groups in a specific and predictable manner, which is a key consideration in the design of potent and selective enzyme inhibitors. For instance, this molecule could serve as a key intermediate in the synthesis of kinase inhibitors, where the benzonitrile could interact with the hinge region of the kinase, and the hydroxyl group could be further functionalized to target other regions of the active site.

While specific examples of drugs directly synthesized from this compound were not found in the initial search, the broader class of benzonitrile-containing compounds has demonstrated significant therapeutic potential in areas such as oncology, virology, and microbiology. The strategic use of this molecule as a building block allows for the exploration of new chemical space and the development of next-generation therapeutics.

Conclusion: A Building Block for Future Innovation

This compound is a molecule with a rich set of physicochemical properties that make it an attractive tool for chemical synthesis and drug discovery. Its synthesis via the robust Sonogashira coupling allows for its efficient preparation, and its unique combination of functional groups provides a platform for the creation of diverse and complex molecular structures. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- Doub, L., & Krolls, U. (1948). The Action of Raney Nickel on Benzonitrile. Journal of the American Chemical Society, 70(3), 1181–1182.

- Fleming, F. F., & Yao, L. (2003). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 46(12), 2335–2358.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

- Sanna, P., Carta, A., & Nikookar, M. E. R. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Il Farmaco, 57(10), 79-87.

- Douglas, C. J., & Thomson, R. J. (2020). A three-step strategy for the conversion of pyridines into benzonitriles.

An In-depth Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzonitrile (CAS: 170859-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-hydroxyprop-1-ynyl)benzonitrile, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. The document details the compound's physicochemical properties, a robust and reproducible synthetic protocol based on the Sonogashira coupling reaction, and a thorough characterization using modern spectroscopic techniques. While the direct biological activity of this specific compound is not extensively documented in publicly available literature, this guide explores its potential as a valuable building block in the synthesis of more complex molecules with therapeutic relevance. We will delve into the rationale behind its synthesis, the interpretation of its spectral data, and its prospective role in the landscape of drug discovery as a molecular scaffold and a precursor for novel chemical entities.

Introduction

This compound is a unique organic compound that incorporates three key functional groups: a nitrile, a phenyl ring, and a propargyl alcohol. This distinct combination makes it an attractive building block for the synthesis of a diverse range of heterocyclic and polyfunctionalized molecules.[1][2][3] The nitrile group is a prevalent pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modifications. The presence of the propargyl alcohol moiety opens up avenues for click chemistry, further coupling reactions, and the introduction of chirality. The meta-substitution pattern on the benzonitrile core provides a specific steric and electronic profile that can be exploited in the design of targeted therapies.

This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 170859-72-0 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO | [1][2][3] |

| Molecular Weight | 157.17 g/mol | [1][2][3] |

| IUPAC Name | 3-(3-hydroxyprop-1-yn-1-yl)benzonitrile | [1][2] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | [4] |

| Predicted LogP | 0.90208 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

Synthesis and Mechanism

The most efficient and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

Synthetic Scheme

The synthesis proceeds via the coupling of 3-iodobenzonitrile with propargyl alcohol in the presence of a palladium catalyst, a copper(I) salt, and a suitable base.

Caption: Sonogashira coupling of 3-iodobenzonitrile and propargyl alcohol.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Expert Insights: The choice of a palladium(0) precursor, such as Pd(PPh₃)₄ or one generated in situ from Pd(PPh₃)₂Cl₂, is critical. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. Copper(I) iodide is essential for the activation of the alkyne through the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base, typically triethylamine, serves to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Iodobenzonitrile

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 3-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF (10 mL/mmol of 3-iodobenzonitrile) and triethylamine (3.0 eq).

-

To the stirred solution, add propargyl alcohol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic methods.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.85-7.75 (m, 2H): Aromatic protons ortho to the alkyne and nitrile groups.

-

7.60-7.50 (m, 2H): Aromatic protons meta to the alkyne and nitrile groups.

-

4.50 (s, 2H): Methylene protons (-CH₂OH).

-

2.50 (br s, 1H): Hydroxyl proton (-OH).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

135.0, 133.0, 131.5, 129.5: Aromatic carbons.

-

118.0: Nitrile carbon (-CN).

-

112.5: Benzonitrile ipso-carbon.

-

90.0, 85.0: Alkyne carbons (-C≡C-).

-

51.5: Methylene carbon (-CH₂OH).

Key FTIR Data

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Characteristic FTIR Peaks (cm⁻¹):

-

3400-3200 (broad): O-H stretching vibration of the alcohol.

-

~3050: Aromatic C-H stretching.

-

~2930, ~2870: Aliphatic C-H stretching of the methylene group.

-

~2230 (sharp, strong): C≡N stretching of the nitrile group.

-

~2200 (weak): C≡C stretching of the internal alkyne.

-

~1600, ~1480: Aromatic C=C stretching.

-

~1050: C-O stretching of the primary alcohol.

Applications in Drug Discovery: A Building Block Perspective

While there is a lack of specific biological data for this compound in the current literature, its structural features make it a highly valuable and versatile building block for the synthesis of biologically active molecules.

Caption: Potential applications of the core molecule in drug discovery.

Expert Insights:

-

Kinase Inhibitors: The benzonitrile moiety is a known feature in many kinase inhibitors, where the nitrile group can form crucial hydrogen bonds with the hinge region of the kinase domain. The alkyne linker provides a rigid scaffold to position other functionalities for optimal interaction with the ATP-binding pocket.

-

GPCR Ligands: The aromatic ring and the flexible side chain with a hydrogen bond donor/acceptor group are common features in ligands for G-protein coupled receptors. The propargyl alcohol can be further functionalized to introduce diverse substituents to explore the structure-activity relationship.

-

Antiviral Agents: The propargyl group can be a precursor for the synthesis of modified nucleoside analogues, which are a cornerstone of antiviral therapy.

-

Heterocyclic Scaffolds: The alkyne and alcohol functionalities can participate in a variety of cyclization reactions to generate a wide range of heterocyclic systems, such as furans, pyrazoles, and isoxazoles, which are privileged scaffolds in medicinal chemistry.

Conclusion

This compound is a readily accessible and highly versatile chemical entity. This guide has provided a comprehensive overview of its synthesis via the robust Sonogashira coupling, along with a detailed analysis of its expected spectroscopic characteristics. Although direct biological applications are yet to be extensively reported, its unique combination of a pharmacologically relevant benzonitrile core and synthetically tractable propargyl alcohol and alkyne functionalities positions it as a valuable building block for the next generation of therapeutic agents. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this compound in the design and synthesis of novel molecular entities with tailored biological activities.

References

-

PubChem. 3-(3-hydroxyprop-1-yn-1-yl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Liang, Y., et al. (2016). Recent advances in the Sonogashira reaction. RSC Advances, 6(82), 78473-78494.

- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Saima, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1476-1509.

Sources

- 1. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0 [chemicalbook.com]

- 4. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a laboratory curiosity to a clinical candidate. Among these, solubility stands out as a critical, non-negotiable parameter.[1][2] Poor solubility can severely impede the entire development pipeline, leading to challenges in assay development, inaccurate toxicity assessments, limited bioavailability, and complex formulation requirements.[1][3] Consequently, a thorough understanding and early characterization of a compound's solubility profile are paramount, saving invaluable time and resources by flagging potentially problematic candidates early in the process.[1][4]

This guide provides a comprehensive technical overview of the solubility of 3-(3-cyanophenyl)-2-propyn-1-ol, a molecule possessing structural motifs of interest in medicinal chemistry. We will delve into its physicochemical characteristics, the theoretical underpinnings of its dissolution in various organic media, robust experimental protocols for solubility determination, and the interpretation of this crucial data for researchers, chemists, and drug development professionals.

Physicochemical Profile of 3-(3-cyanophenyl)-2-propyn-1-ol

The solubility behavior of a molecule is fundamentally dictated by its structure. 3-(3-cyanophenyl)-2-propyn-1-ol is a multi-functional molecule featuring a unique combination of polar and nonpolar regions, which directly influences its interaction with different solvents.

-

Molecular Structure: C₁₀H₇NO

-

Key Functional Groups:

-

Aromatic Phenyl Ring: A nonpolar, hydrophobic region that favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Nitrile Group (-C≡N): A strongly polar and electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.[5] The cyano group is a feature often used to modulate the pharmacokinetic profiles of drug candidates.[5]

-

Propargyl Alcohol (-C≡C-CH₂OH): This group introduces significant polarity. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols and water.

-

The interplay between the hydrophobic phenyl ring and the two distinct polar functionalities (nitrile and alcohol) suggests that 3-(3-cyanophenyl)-2-propyn-1-ol will exhibit a nuanced solubility profile, likely showing good solubility in a range of polar organic solvents and limited solubility in highly nonpolar or aqueous media.

Guiding Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is the maxim "like dissolves like."[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[7]

-

Polar Solvents: These solvents (e.g., ethanol, methanol, acetone) have significant dipole moments. They are effective at dissolving polar solutes by forming dipole-dipole interactions or hydrogen bonds.

-

Polar Protic Solvents (e.g., methanol, water) contain at least one hydrogen atom connected to an electronegative atom and can act as hydrogen bond donors.

-

Polar Aprotic Solvents (e.g., acetone, DMSO) have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and primarily interact through weaker London dispersion forces. They are best suited for dissolving nonpolar, hydrophobic solutes.

The presence of both a hydrogen bond-donating alcohol group and hydrogen bond-accepting alcohol and nitrile groups in 3-(3-cyanophenyl)-2-propyn-1-ol predicts favorable interactions with polar protic and aprotic solvents. Conversely, its aromatic ring will facilitate some level of solubility in solvents like toluene or dichloromethane.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable forecast, empirical measurement is the gold standard for determining solubility. Thermodynamic solubility, which measures the maximum concentration of a compound in a solvent at equilibrium, is the most relevant value for drug development.[4] The Shake-Flask method is a classic and reliable technique for this purpose.[6]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol ensures the establishment of a true equilibrium between the dissolved and solid-state compound, providing a self-validating system for accurate thermodynamic solubility measurement.

Objective: To determine the thermodynamic solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in a selected organic solvent at a controlled temperature.

Materials:

-

3-(3-cyanophenyl)-2-propyn-1-ol (solid, crystalline)

-

Selected organic solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 3-(3-cyanophenyl)-2-propyn-1-ol to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Carefully draw an aliquot of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This filtration step removes any remaining microscopic solid particles that could artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-(3-cyanophenyl)-2-propyn-1-ol of known concentrations in the same solvent.

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample using a validated HPLC method to determine their respective concentrations.

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for the Shake-Flask method.

Representative Solubility Data

While specific experimental data for 3-(3-cyanophenyl)-2-propyn-1-ol is not widely published, a predictive solubility profile can be constructed based on its structural features and the behavior of analogous compounds. The following table presents expected solubility trends in common organic solvents, categorized by polarity.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Very Low | The high polarity of the alcohol and nitrile groups makes it incompatible with nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | The aromatic ring of the solute can interact favorably with the aromatic solvent. |

| Dichloromethane | Polar Aprotic | Moderate | Offers a balance of polarity to interact with the polar groups without being hindered by the nonpolar ring. |

| Acetone | Polar Aprotic | High | The strong dipole of acetone interacts well with the nitrile and alcohol groups. |

| Ethyl Acetate | Polar Aprotic | High | Acts as a good hydrogen bond acceptor and has moderate polarity. |

| Ethanol | Polar Protic | Very High | Can act as both a hydrogen bond donor and acceptor, interacting strongly with the alcohol group. |

| Methanol | Polar Protic | Very High | Similar to ethanol but more polar, leading to excellent solvation of the polar functional groups. |

| Water | Polar Protic | Low | Despite polar groups, the nonpolar phenyl ring significantly reduces aqueous solubility. |

Note: This table is illustrative. Actual quantitative values must be determined experimentally.

Implications for Drug Development

The solubility profile of a compound like 3-(3-cyanophenyl)-2-propyn-1-ol is a critical dataset for several stages of drug development:

-

Lead Optimization: If solubility is low in biorelevant media, medicinal chemists may modify the structure to enhance it, for example, by adding more polar groups or breaking down planarity to reduce crystal lattice energy.

-

In Vitro Assays: Compounds must be fully dissolved in assay buffers to produce reliable biological data.[3] Poor solubility can lead to false negatives or inconsistent results.

-

Formulation Development: Understanding solubility in various solvents, including co-solvents and lipids, is essential for developing oral or parenteral dosage forms that can deliver the drug effectively to its target.[4]

-

Predicting In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS), which help predict a drug's oral absorption and bioavailability.[3]

Conclusion

3-(3-cyanophenyl)-2-propyn-1-ol presents a classic case study in solubility, where a balance of polar and nonpolar functionalities dictates its behavior across a spectrum of organic solvents. Its structure suggests high solubility in polar organic solvents, particularly those capable of hydrogen bonding, and limited solubility in nonpolar and aqueous systems. This guide has outlined the theoretical principles, provided a robust, self-validating experimental protocol for determining its thermodynamic solubility, and contextualized the importance of this data within the drug development process. Accurate, empirical determination of solubility, as detailed herein, is not merely a data collection exercise but a foundational step in the rigorous scientific evaluation of a potential therapeutic agent.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

- Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, Design and Methods (Second Edition). Academic Press.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

A-Z Chemistry. (2025). Solubility in drug discovery: Significance and symbolism. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

de Almeida, R. F. M., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]

- 3. books.rsc.org [books.rsc.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

potential biological activity of 3-(3-hydroxyprop-1-ynyl)benzonitrile derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 3-(3-Hydroxyprop-1-ynyl)benzonitrile Derivatives

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this technical guide serves as an exploration into the untapped potential of this compound and its derivatives. While direct extensive research on this specific molecular family is nascent, a deep dive into the well-established biological activities of its constituent functional moieties—the propargyl alcohol and the benzonitrile groups—reveals a compelling rationale for its investigation as a source of new therapeutic agents. This document is structured not as a rigid review of existing data, but as a forward-looking guide, providing a scientifically grounded roadmap for the exploration of these promising compounds. We will delve into hypothesized mechanisms of action, propose robust experimental protocols to test these hypotheses, and provide the foundational knowledge necessary to embark on a successful research and development program.

Section 1: The this compound Scaffold: A Privileged Combination of Pharmacophores

The this compound molecule is an intriguing chemical entity, wedding two pharmacologically significant groups: the propargyl alcohol and the benzonitrile moieties. The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group known for its role in a variety of bioactive compounds.[1][2][3][4] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[5][6][7] The strategic combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel biological activities.

The Propargyl Moiety: A Key to Neuroprotection

The propargyl group is a cornerstone of several well-established neuroprotective agents, most notably the propargylamines like selegiline and rasagiline, which are used in the management of Parkinson's disease.[8][9][10][11] Their neuroprotective effects are not solely dependent on their ability to inhibit monoamine oxidase B (MAO-B). A significant body of research points to an independent anti-apoptotic mechanism. Propargylamines have been shown to interact with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation and subsequent role in apoptotic signaling cascades.[8][11][12] This interaction leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and the downregulation of pro-apoptotic proteins.[8][10]

The Benzonitrile Moiety: A Versatile Player in Drug Design

The benzonitrile scaffold is a common feature in a diverse array of therapeutic agents, with applications in oncology, virology, and microbiology.[5][6] The nitrile group is a unique functional group that can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling it to participate in crucial hydrogen bonding and polar interactions with biological targets.[13][14] Benzonitrile derivatives have been successfully developed as inhibitors of various enzymes, including kinases, which are often dysregulated in cancer.[6][15] For instance, certain benzonitrile-containing compounds have demonstrated potent anticancer activity by inhibiting tubulin polymerization or disrupting the PD-1/PD-L1 immune checkpoint pathway.[5]

Section 2: Hypothesized Biological Activity I: Neuroprotection

Based on the established neuroprotective properties of propargyl-containing compounds, it is highly plausible that this compound derivatives could exhibit significant neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Proposed Mechanism of Action: Modulation of Apoptotic Pathways

We hypothesize that these derivatives could exert their neuroprotective effects by modulating intrinsic apoptotic pathways, similar to known propargylamines. The primary molecular target is likely to be GAPDH, with the propargyl moiety playing a key role in the interaction.

A proposed signaling pathway is illustrated below:

Figure 1: Proposed neuroprotective mechanism of action.

Experimental Protocols for Validation

To investigate the neuroprotective potential of novel this compound derivatives, a tiered screening approach is recommended.

2.2.1 In Vitro Neuroprotection Assays

Objective: To assess the ability of the compounds to protect neuronal cells from neurotoxin-induced cell death.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

-

Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of the test compounds for 2 hours.

-

Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce neuronal cell death.

-

Incubation: Incubate the cells for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

2.2.2 Apoptosis Assays

Objective: To determine if the observed neuroprotection is due to the inhibition of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat SH-SY5Y cells with the test compound and a neurotoxin as described above.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Data Presentation

| Compound | Concentration (µM) | Neurotoxin | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V/PI) |

| Derivative 1 | 1 | 6-OHDA | ||

| 10 | 6-OHDA | |||

| 50 | 6-OHDA | |||

| Rasagiline (Control) | 10 | 6-OHDA |

Section 3: Hypothesized Biological Activity II: Anticancer Activity

Given the prevalence of the benzonitrile scaffold in anticancer agents, it is a strong possibility that derivatives of this compound could possess antiproliferative and cytotoxic activities against cancer cells.

Proposed Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

We propose that these derivatives may function as inhibitors of key kinases involved in cancer cell proliferation and survival, such as tubulin or other cell cycle-related kinases. The benzonitrile moiety could play a crucial role in binding to the active site of these enzymes.

A potential mechanism involving cell cycle arrest is depicted below:

Figure 2: Proposed anticancer mechanism of action.

Experimental Protocols for Validation

A systematic approach to evaluating the anticancer potential of the synthesized derivatives is crucial.

3.2.1 In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

-

Incubation: Incubate for 48-72 hours.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound dye with Tris base.

-

Measurement: Read the absorbance at 510 nm.

3.2.2 Cell Cycle Analysis

Objective: To investigate the effect of the compounds on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and stain with PI.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

| Compound | Cell Line | IC50 (µM) (SRB Assay) | Cell Cycle Arrest Phase (at IC50) |

| Derivative 2 | MCF-7 | ||

| HCT116 | |||

| A549 | |||

| Doxorubicin (Control) | MCF-7 |

Section 4: Synthesis of this compound Derivatives

The synthesis of a library of derivatives is the first critical step in exploring their biological potential. Standard organic synthesis methodologies can be employed for the derivatization of the parent molecule.

General Synthetic Scheme

A plausible synthetic route can involve the Sonogashira coupling of 3-bromobenzonitrile with propargyl alcohol, followed by derivatization of the hydroxyl group or modification of the benzonitrile ring.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of 3-bromobenzonitrile and propargyl alcohol in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Workup: Quench the reaction, extract the product with an organic solvent, and wash with brine.

-

Purification: Purify the crude product by column chromatography to obtain this compound.

Section 5: Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strong scientific precedent for the neuroprotective activities of propargyl-containing molecules and the diverse pharmacological applications of benzonitrile derivatives provide a solid foundation for a targeted research program. The experimental workflows and hypothesized mechanisms of action detailed in this guide offer a clear path forward for elucidating the biological activities of these compounds. Future research should focus on synthesizing a diverse library of derivatives, conducting comprehensive in vitro and in vivo evaluations, and ultimately identifying lead compounds for further preclinical development.

References

- Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.

- Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2012). Propargylamine-derived monoamine oxidase B inhibitors and their derivatives as neuroprotective and neurorestorative drugs for Parkinson's disease. Recent patents on CNS drug discovery, 7(1), 45–60.

-

Maruyama, W., Akao, Y., Carrillo, M. C., & Naoi, M. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity research, 4(1-2), 119–128.[10]

-

Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69–S79.[11]

- Tatton, W. G., Chalmers-Redman, R., Ju, W. J., Mammen, M., & Carlile, G. W. (2002). Propargylamines and glyceraldehyde-3-phosphate-dehydrogenase (GAPDH): a novel mechanism for neuroprotection. Journal of neural transmission. Supplementum, (62), 107–124.

-

BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.[5]

-

BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.[6]

-

BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.[15]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.[16]

-

Sanna, P., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 25(22), 5424.[17]

-

ResearchGate. (n.d.). A/ Selected examples of bioactive molecules bearing a benzonitrile moiety. B/ Overview of the main limitations of current approaches for Ni‐catalyzed cyanation of (hetero)aryl halides compared to the present method.[18]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.[7]

-

ResearchGate. (n.d.). Selected examples of few pharmaceutically important propargyl alcohols.[19]

-

Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.[20]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.[1]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.[13]

-

AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.[2]

-

ResearchGate. (n.d.). Various interactions between nitrile groups and proteins.[14]

-

ResearchGate. (n.d.). Biological active molecules containing terminal alkyne and nitrile.[21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.[3]

- Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Chemistry, an Asian journal, e202300585.

-

StudySmarter. (2023, October 14). Alkyne: Meaning, Examples & Applications.[4]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.[22]

-

ACS Publications. (2018, April 25). Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorin.[23]

-

American Chemical Society. (2018, March 12). Benzonitrile.[24]

Sources

- 1. rawsource.com [rawsource.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]

- 12. Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. acs.org [acs.org]

An In-depth Technical Guide to the Thermodynamic Stability and pKa of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Introduction

3-(3-hydroxyprop-1-ynyl)benzonitrile is a bifunctional organic molecule featuring a nitrile group and a propargyl alcohol moiety attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The nitrile group can participate in various chemical transformations and act as a hydrogen bond acceptor, while the propargyl alcohol provides a site for potential derivatization and exhibits weak acidity.[4][5] A thorough understanding of the thermodynamic stability and acid-base properties (pKa) of this molecule is paramount for its effective application in drug development and other scientific endeavors. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing these critical parameters.

I. Thermodynamic Stability Assessment

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[6] Thermal analysis techniques are instrumental in determining the temperature at which a compound begins to decompose.[7][8][9]

A. Experimental Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of experimental thermal stability assessment in the pharmaceutical industry.[8][10] These techniques provide complementary information on mass loss and heat flow as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] This analysis is crucial for identifying the onset of thermal decomposition, where a loss of mass occurs due to the formation of volatile degradation products.[8]

Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using a nitrogen purge is critical to ensure that the observed mass loss is due to thermal decomposition alone and not oxidation.[11]

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time. Slower heating rates can provide more detailed information about complex decomposition pathways.[11]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flow.[11]

Experimental Protocol: DSC of this compound

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the melting point (Tm) and the onset temperature of decomposition (Tonset).

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These pans are used to prevent the loss of volatile samples before analysis and to contain any pressure generated during decomposition.

-

Complementary to TGA: DSC provides information about the energy changes associated with thermal events, which complements the mass loss data from TGA.[8]

Data Presentation: Expected Thermal Analysis Results

| Parameter | Technique | Expected Observation | Significance |

| Tonset (Decomposition) | TGA/DSC | Temperature at which decomposition begins | Defines the upper limit for thermal stability |

| Tm (Melting Point) | DSC | Endothermic peak corresponding to the solid-to-liquid phase transition | A key physical property indicating purity |

| ΔHfusion | DSC | Enthalpy of melting | Thermodynamic parameter for the melting process |

| Mass Loss (%) | TGA | Total percentage of mass lost upon heating | Indicates the extent of decomposition |

Visualization of Experimental Workflow

Caption: Workflow for Experimental Thermodynamic Stability Analysis.

II. pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[14] For this compound, the hydroxyl group of the propargyl alcohol moiety is the primary acidic proton. Understanding its pKa is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and biological activity.

A. Predicted pKa Value

Computational methods are often employed for the initial estimation of pKa values. For this compound, a predicted pKa of 13.01 ± 0.10 has been reported.[1] This value suggests that the hydroxyl group is a very weak acid, similar to other alcohols. For comparison, the experimental pKa of propargyl alcohol is approximately 13.6.[5][15] The slightly lower predicted pKa for the target molecule could be attributed to the electron-withdrawing effect of the benzonitrile group.

B. Experimental Determination of pKa

For weakly acidic compounds, spectrophotometric or potentiometric titration methods are commonly used for experimental pKa determination.[16]

Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.[17] The pKa can be determined from the titration curve.[18]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup:

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

-

Titration:

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pH at the half-equivalence point is equal to the pKa of the weak acid.[17]

-

Causality Behind Experimental Choices:

-

Co-solvent: Due to the potential for low aqueous solubility of organic molecules, a co-solvent is often necessary to ensure the compound remains dissolved throughout the titration.[19]

-

Standardized Base: The use of a standardized strong base is crucial for the accurate determination of the equivalence point and, consequently, the pKa.

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the sample in a series of buffers with different pH values.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2.

-

Measurement:

-

Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

-

Record the UV-Vis spectrum of each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength versus pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve.[16]

-

Data Presentation: Expected pKa Determination Results

| Method | Measured Parameter | Derived Value |

| Potentiometric Titration | pH vs. Volume of Titrant | pKa |

| UV-Vis Spectrophotometry | Absorbance vs. pH | pKa |

| Computational Prediction | Free Energy of Deprotonation | pKa |

C. Computational pKa Prediction

In silico methods for pKa prediction are valuable for high-throughput screening and for gaining insights into the factors influencing acidity.[20][21] These methods are typically based on quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.[22]

Computational Workflow: Quantum Mechanical pKa Prediction

-

Structure Optimization: Perform geometry optimization of both the protonated (acid) and deprotonated (conjugate base) forms of this compound using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

-

Solvation Energy Calculation: Calculate the solvation free energies of the acid and conjugate base using an implicit solvation model (e.g., SMD or PCM).

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

ΔGaq(A-) + ΔGaq(H+) ↑ ↑ ΔGsolv(A-) ΔGsolv(H+) ↑ ↑ ΔGgas(A-) + ΔGgas(H+) ↑ ΔGgas(HA) ↑ ΔGsolv(HA) ↑ ΔGaq(HA)

The pKa is then calculated from the free energy change of the dissociation reaction in solution.

Visualization of pKa Determination Logic

Caption: Approaches for the Determination of pKa.

III. Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the thermodynamic stability and pKa of this compound. By employing a combination of experimental techniques, including TGA and DSC for thermal stability analysis, and potentiometric or spectrophotometric methods for pKa determination, researchers can obtain the critical data necessary for informed decision-making in drug development and materials science. Furthermore, computational approaches provide valuable predictive power and mechanistic insights. The protocols and rationale described herein provide a robust framework for the thorough physicochemical characterization of this and other novel chemical entities.

References

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- Improved Pharma. (2022). Thermogravimetric Analysis.

- PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- Guidechem. (n.d.). 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.